Cas no 1534062-45-7 (O-2-(2,3-dihydro-1,4-benzodioxin-5-yl)-2-methylpropylhydroxylamine)

O-2-(2,3-dihydro-1,4-benzodioxin-5-yl)-2-methylpropylhydroxylamine 化学的及び物理的性質
名前と識別子
-
- O-2-(2,3-dihydro-1,4-benzodioxin-5-yl)-2-methylpropylhydroxylamine
- EN300-1749229
- O-[2-(2,3-dihydro-1,4-benzodioxin-5-yl)-2-methylpropyl]hydroxylamine
- 1534062-45-7
-
- インチ: 1S/C12H17NO3/c1-12(2,8-16-13)9-4-3-5-10-11(9)15-7-6-14-10/h3-5H,6-8,13H2,1-2H3
- InChIKey: DASMFMQYDNNYJM-UHFFFAOYSA-N
- ほほえんだ: O1CCOC2C=CC=C(C1=2)C(C)(C)CON
計算された属性
- せいみつぶんしりょう: 223.12084340g/mol
- どういたいしつりょう: 223.12084340g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 232
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 53.7Ų
O-2-(2,3-dihydro-1,4-benzodioxin-5-yl)-2-methylpropylhydroxylamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1749229-0.05g |
O-[2-(2,3-dihydro-1,4-benzodioxin-5-yl)-2-methylpropyl]hydroxylamine |
1534062-45-7 | 0.05g |
$1224.0 | 2023-09-20 | ||
Enamine | EN300-1749229-0.25g |
O-[2-(2,3-dihydro-1,4-benzodioxin-5-yl)-2-methylpropyl]hydroxylamine |
1534062-45-7 | 0.25g |
$1341.0 | 2023-09-20 | ||
Enamine | EN300-1749229-5g |
O-[2-(2,3-dihydro-1,4-benzodioxin-5-yl)-2-methylpropyl]hydroxylamine |
1534062-45-7 | 5g |
$4226.0 | 2023-09-20 | ||
Enamine | EN300-1749229-1g |
O-[2-(2,3-dihydro-1,4-benzodioxin-5-yl)-2-methylpropyl]hydroxylamine |
1534062-45-7 | 1g |
$1458.0 | 2023-09-20 | ||
Enamine | EN300-1749229-0.5g |
O-[2-(2,3-dihydro-1,4-benzodioxin-5-yl)-2-methylpropyl]hydroxylamine |
1534062-45-7 | 0.5g |
$1399.0 | 2023-09-20 | ||
Enamine | EN300-1749229-10.0g |
O-[2-(2,3-dihydro-1,4-benzodioxin-5-yl)-2-methylpropyl]hydroxylamine |
1534062-45-7 | 10g |
$6266.0 | 2023-05-23 | ||
Enamine | EN300-1749229-0.1g |
O-[2-(2,3-dihydro-1,4-benzodioxin-5-yl)-2-methylpropyl]hydroxylamine |
1534062-45-7 | 0.1g |
$1283.0 | 2023-09-20 | ||
Enamine | EN300-1749229-2.5g |
O-[2-(2,3-dihydro-1,4-benzodioxin-5-yl)-2-methylpropyl]hydroxylamine |
1534062-45-7 | 2.5g |
$2856.0 | 2023-09-20 | ||
Enamine | EN300-1749229-5.0g |
O-[2-(2,3-dihydro-1,4-benzodioxin-5-yl)-2-methylpropyl]hydroxylamine |
1534062-45-7 | 5g |
$4226.0 | 2023-05-23 | ||
Enamine | EN300-1749229-1.0g |
O-[2-(2,3-dihydro-1,4-benzodioxin-5-yl)-2-methylpropyl]hydroxylamine |
1534062-45-7 | 1g |
$1458.0 | 2023-05-23 |
O-2-(2,3-dihydro-1,4-benzodioxin-5-yl)-2-methylpropylhydroxylamine 関連文献
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Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
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A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Shixin Wu,Jiamin Zeng,Hong Xie,Sum Huan Ng Anal. Methods, 2016,8, 7025-7029
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
O-2-(2,3-dihydro-1,4-benzodioxin-5-yl)-2-methylpropylhydroxylamineに関する追加情報
Introduction to O-2-(2,3-dihydro-1,4-benzodioxin-5-yl)-2-methylpropylhydroxylamine (CAS No. 1534062-45-7)
O-2-(2,3-dihydro-1,4-benzodioxin-5-yl)-2-methylpropylhydroxylamine is a complex organic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural and functional properties. This compound, identified by the CAS number 1534062-45-7, belongs to a class of molecules known for their potential biological activity. The benzodioxin core in its structure is particularly noteworthy, as it is a motif frequently encountered in natural products and pharmaceutical agents, suggesting a rich chemical and biological heritage.
The molecular structure of O-2-(2,3-dihydro-1,4-benzodioxin-5-yl)-2-methylpropylhydroxylamine consists of a benzodioxin ring system linked to a hydroxylamine functional group. The presence of the hydroxylamine moiety implies that this compound may exhibit reactivity patterns typical of amine derivatives, which are widely explored in medicinal chemistry for their ability to interact with biological targets. The 2-methylpropyl substituent further modifies the electronic and steric environment of the molecule, potentially influencing its solubility, metabolic stability, and overall bioactivity.
In recent years, there has been growing interest in benzodioxin derivatives due to their reported pharmacological properties. These compounds have been investigated for their potential roles in various therapeutic areas, including central nervous system disorders, inflammation, and cancer. The benzodioxin scaffold, characterized by its aromaticity and oxygen-containing heterocycles, is known to contribute to the binding affinity and selectivity of these molecules towards specific biological targets. This structural feature makes O-2-(2,3-dihydro-1,4-benzodioxin-5-yl)-2-methylpropylhydroxylamine a promising candidate for further exploration.
One of the most compelling aspects of this compound is its potential as a pharmaceutical intermediate. The combination of the benzodioxin ring and the hydroxylamine group provides a versatile platform for chemical modification, allowing researchers to fine-tune its properties for specific applications. For instance, the hydroxylamine functionality can be oxidized to form nitrones or nitrates, which are known to exhibit potent biological activities. This reactivity makes O-2-(2,3-dihydro-1,4-benzodioxin-5-yl)-2-methylpropylhydroxylamine a valuable building block in drug discovery efforts.
Recent studies have begun to uncover the biological significance of this compound. Researchers have observed that derivatives of benzodioxin exhibit modulatory effects on various signaling pathways involved in disease processes. The hydroxylamine group, in particular, has been implicated in interactions with enzymes and proteins that play critical roles in cellular communication and homeostasis. These findings suggest that O-2-(2,3-dihydro-1,4-benzodioxin-5-yl)-2-methylpropylhydroxylamine may have therapeutic potential in conditions where these pathways are dysregulated.
The synthesis of this compound involves several key steps that highlight its complexity. The formation of the benzodioxin ring typically requires cyclization reactions under controlled conditions, while the introduction of the hydroxylamine group necessitates careful handling to avoid unwanted side reactions. Advances in synthetic methodologies have enabled more efficient and scalable production processes for such molecules, making them more accessible for research purposes. This progress is particularly important as it allows for rapid screening and optimization of potential drug candidates.
In conclusion, O-2-(2,3-dihydro-1,4-benzodioxin-5-yl)-2-methylpropylhydroxylamine (CAS No. 1534062-45-7) represents a fascinating example of how structural complexity can be leveraged to develop novel pharmaceutical agents. Its unique combination of functional groups and its alignment with current trends in drug discovery make it a compelling subject for further investigation. As research continues to uncover new biological activities and synthetic strategies for this class of compounds, O-2-(2,3-dihydro-1,4-benzodioxin-5-yl)-2-methylpropylhydroxylamine is poised to play an important role in the development of future therapies.
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